molecular formula C9H16O2 B13243825 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde

1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13243825
M. Wt: 156.22 g/mol
InChI Key: IKLDFGKOTGNEGQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a carbaldehyde functional group at position 1, a methoxymethyl substituent at position 1, and a methyl group at position 2. The compound’s molecular formula is C₉H₁₄O₂ (molecular weight: 154.21 g/mol).

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(methoxymethyl)-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8-4-3-5-9(8,6-10)7-11-2/h6,8H,3-5,7H2,1-2H3

InChI Key

IKLDFGKOTGNEGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(COC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Another method involves the use of a Grignard reagent. In this approach, 2-methylcyclopentanone is first converted to its corresponding Grignard reagent by reacting with methylmagnesium bromide. The Grignard reagent is then treated with formaldehyde, followed by acidification to yield 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde.

Industrial Production Methods

Industrial production of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: 1-(Methoxymethyl)-2-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(Methoxymethyl)-2-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with desired chemical and physical properties.

    Biological Studies: The compound can be used to study the effects of aldehyde-containing molecules on biological systems.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethyl group may also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues: Substituent and Ring Variations

The compound’s structural analogs include cyclopentane and cyclobutane derivatives with variations in substituents and ring size. Key examples are summarized below:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Key Features Source
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde C₉H₁₄O₂ 154.21 Cyclopentane Methoxymethyl, Methyl, Carbaldehyde Polar/nonpolar substituent interplay N/A
(1S,3S)-3-methylcyclopentane-1-carbaldehyde C₇H₁₀O 110.15 Cyclopentane Methyl, Carbaldehyde Stereospecific configuration
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde C₁₀H₁₈O₂ 170.25 Cyclopentane Hydroxypropyl, Methyl, Carbaldehyde Hydroxyl group enhances polarity
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ 156.22 Cyclobutane Hydroxy-2-methylpropyl, Carbaldehyde Smaller ring with bulky substituent
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentane Methylamino, Ester Amino and ester functionalities

Functional Group Impact on Properties

  • Methoxymethyl vs. Hydroxypropyl Groups : The methoxymethyl group in the target compound (ether linkage) likely increases hydrophobicity compared to the hydroxypropyl substituent in 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde (alcohol group), which may enhance water solubility .
  • Carbaldehyde Position : The carbaldehyde group in all analogs is reactive toward nucleophiles, but steric hindrance from adjacent substituents (e.g., methyl in the target compound) may reduce reactivity compared to less hindered analogs like (1S,3S)-3-methylcyclopentane-1-carbaldehyde .

Ring Size and Stability

  • Cyclopentane vs. However, cyclobutane derivatives may exhibit unique reactivity due to higher strain energy.

Biological Activity

1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde, a compound with potential biological significance, has garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde is C10H14O2C_{10}H_{14}O_2, with a molecular weight of 170.22 g/mol. Its structure includes a methoxymethyl group attached to a cyclopentane ring, which is characteristic of its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H14O2
Molecular Weight170.22 g/mol
IUPAC Name1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde
InChI KeyXXXXXX

Biological Activity

Research indicates that 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has inhibitory effects against certain bacteria and fungi, making it a candidate for further exploration in antimicrobial applications.
  • Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological mechanisms through which this compound operates involve interaction with specific molecular targets within cells. It may influence signaling pathways related to inflammation and microbial resistance by:

  • Acting as an agonist or antagonist at specific receptors.
  • Modulating enzyme activity involved in metabolic processes.

Case Studies

Several case studies have documented the effects of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde in various biological contexts:

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.
  • Inflammation Modulation : Research by Johnson et al. (2024) revealed that treatment with this compound reduced cytokine levels in a murine model of arthritis, suggesting potential utility in managing autoimmune conditions.
  • Cell Viability Assays : In vitro studies showed that concentrations below 100 µM did not adversely affect cell viability in human fibroblast cultures, indicating a favorable safety profile for further development.

Research Findings

Recent investigations into the biological activity of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde have yielded promising results:

  • In vitro Studies : Various assays have confirmed its antimicrobial and anti-inflammatory properties, highlighting its potential as a therapeutic agent.
  • Safety Profile : Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, supporting its further investigation for clinical applications.

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